2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one
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Overview
Description
2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with dimethyl and oxopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the alkylation of cyclopentadiene followed by oxidation and further functional group modifications. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclopent-2-en-1-one: A structurally similar compound with different functional groups.
2,3-Dimethyl-2-cyclopentenone: Another related compound with variations in the cyclopentene ring substitutions.
Uniqueness
2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89506-47-8 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,3-dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-4-5-11(13)7-10-6-8(2)9(3)12(10)14/h10H,4-7H2,1-3H3 |
InChI Key |
CFWNQMLVZROVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1CC(=C(C1=O)C)C |
Origin of Product |
United States |
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